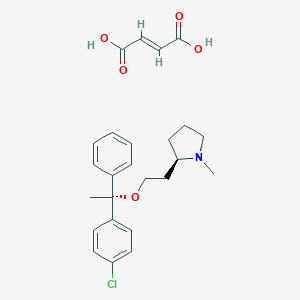

Clemastine fumarate

描述

富马酸克仑特罗是一种第一代抗组胺药,具有抗胆碱和镇静作用。它通常用于缓解过敏性鼻炎相关的症状,例如打喷嚏、流鼻涕和眼睛发痒。 富马酸克仑特罗也用于缓解荨麻疹的瘙痒和肿胀 .

准备方法

富马酸克仑特罗的制备涉及几个步骤:

起始原料: N-甲基-2-(2-乙氧基)吡咯烷用于作为起始原料。

氯代取代: 将羟基用氯取代,形成N-甲基-2-(2-氯乙基)吡咯烷。

与1-(4-氯苯基)-1-苯乙醇反应: 在氨基钠的作用下,该反应生成外消旋克仑特罗。

加入琥珀酸: 加入琥珀酸形成外消旋克仑特罗琥珀酸盐。

用L-(+)-酒石酸拆分: 在外消旋克仑特罗琥珀酸盐中,用L-(+)-酒石酸在丙酮和水中进行拆分。

化学反应分析

Salt Formation with Fumaric Acid

Clemastine free base is converted to its fumarate salt via acid-base reaction:

- Reactants :

- Clemastine base (C₂₁H₂₆ClNO)

- Fumaric acid (C₄H₄O₄)

- Molar Ratio : 1:1

- Conditions :

Key Steps :

- Racemic clemastine succinate is resolved using L-(+)-tartaric acid.

- The resolved base reacts with fumaric acid to form the final salt .

| Property | Value | Source |

|---|---|---|

| Melting Point | 158–162°C | |

| Solubility (DMSO) | 5 mg/mL | |

| Purity | >99% |

Stability and Degradation

This compound undergoes hydrolysis under acidic/basic conditions and photodegradation:

Hydrolysis

- Conditions : 0.1N HCl or NaOH at 80°C for 6 hours

- Products :

Photodegradation

| Stability Parameter | Value | Source |

|---|---|---|

| pH Stability Range | 4.0–6.5 | |

| Thermal Degradation | <2% at 40°C/75% RH for 3 months |

Reaction with Supercritical CO₂

In drug micronization processes:

- Conditions : 308–338 K, 12–30 MPa

- Solubility : Correlated via Peng-Robinson EoS (AARD = 8.25%)

- Thermodynamic Parameters :

| Pressure (MPa) | Solubility (×10⁶ mol/mol) |

|---|---|

| 12 | 0.87 |

| 30 | 3.45 |

Biochemical Interactions

While not traditional chemical reactions, this compound modulates cellular pathways:

科学研究应用

Therapeutic Applications

1. Neurological Disorders

Clemastine fumarate has emerged as a promising candidate for treating various neurological conditions due to its ability to promote remyelination. This property is particularly relevant in diseases characterized by demyelination, such as multiple sclerosis (MS).

- Remyelination in Multiple Sclerosis : A pivotal study indicated that this compound could facilitate remyelination in chronic neurodegeneration processes associated with MS. A phase 2 clinical trial demonstrated significant myelin repair in patients with MS, suggesting that clemastine may enhance oligodendrocyte precursor cell differentiation and myelination .

- Ocular Neuromuscular Disorders : A recent clinical trial is investigating the long-term efficacy of clemastine in improving eye movement disorders associated with internuclear ophthalmoplegia, a condition often seen in MS patients. This study aims to assess whether clemastine can enhance dysconjugacy of eye movements .

- Neuroinflammation and Synaptic Plasticity : Research has shown that clemastine reduces neuroinflammation and improves synaptic plasticity, which are critical factors in neurodegenerative diseases . It has been suggested that clemastine's anti-inflammatory effects could be beneficial for conditions like Alzheimer’s disease and other cognitive disorders .

Drug Formulation Applications

2. Solubility and Micronization Studies

This compound's solubility characteristics have been studied for applications in pharmaceutical formulations. Understanding its solubility is crucial for developing effective drug delivery systems.

- Supercritical Carbon Dioxide (ScCO2) Applications : Recent findings reported the solubility of this compound in ScCO2, which is vital for processes like drug particle micronization. This method can enhance the bioavailability of drugs by reducing particle size, thereby improving dissolution rates .

Summary of Key Findings

Case Studies

- Multiple Sclerosis Clinical Trial : A phase 2 trial evaluated the effects of this compound on patients with MS, demonstrating significant improvements in myelin repair and neurological function over a treatment period of several months .

- Internuclear Ophthalmoplegia Study : Ongoing research is assessing the efficacy of clemastine in improving eye movement coordination in patients with internuclear ophthalmoplegia related to MS, aiming for a comprehensive understanding of its therapeutic benefits .

作用机制

富马酸克仑特罗是一种选择性组胺H1受体拮抗剂。它与组胺H1受体结合,阻断内源性组胺的作用。这导致暂时缓解打喷嚏、流鼻涕和瘙痒等症状。 富马酸克仑特罗还表现出抗胆碱和镇静作用,这也有助于其整体治疗效果 .

相似化合物的比较

生物活性

Clemastine fumarate is a first-generation antihistamine primarily recognized for its role as an H1 receptor antagonist. This compound has garnered attention not only for its antihistaminic properties but also for its potential therapeutic effects in various neurological conditions, particularly in promoting remyelination in demyelinating diseases like multiple sclerosis (MS). This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and recent research findings.

Chemical Profile

- Chemical Name : (2 R)-2-[2-[(1 R)-1-(4-Chlorophenylethoxy]ethyl]-1-methyl-2-pyrrolidine fumarate

- CAS Number : 14976-57-9

- Molecular Formula : C21H26ClN O4

- Purity : ≥98%

This compound exhibits several biological activities:

- H1 Receptor Antagonism : As an H1 antagonist, clemastine competes with histamine for binding to H1 receptors, thereby alleviating symptoms associated with allergic reactions and respiratory conditions.

- Promotion of Oligodendrocyte Differentiation : Clemastine enhances the differentiation of oligodendrocyte progenitor cells (OPCs) into myelin-forming oligodendrocytes. This process is crucial for remyelination in conditions such as MS .

- Inflammasome Activation and Pyroptosis : Recent studies indicate that clemastine can activate the inflammasome pathway in macrophages, leading to pyroptotic cell death. This mechanism may contribute to its effects on immune modulation and inflammation .

Antihistaminic Effects

Clemastine has been evaluated in randomized controlled trials for its effectiveness in treating symptoms of the common cold and allergic rhinitis:

- A study using a rhinovirus challenge model demonstrated that clemastine significantly reduced sneeze severity and nasal secretions compared to placebo. The treatment resulted in a 50% reduction in sneeze scores and a 35% decrease in nasal secretion weights over four days .

Remyelination Studies

Clemastine's role in remyelination has been explored in various preclinical and clinical studies:

- Multiple Sclerosis Trials : A phase 2 trial indicated that clemastine could facilitate remyelination during chronic neurodegeneration processes. However, recent findings from the TRAP-MS trial revealed that clemastine was associated with increased disability accumulation in non-lesional MS cases, leading to the trial's discontinuation. This suggests a complex role of clemastine in CNS pathology .

Research Findings

Recent studies have provided deeper insights into the biological activity of clemastine:

Case Studies

- Efficacy Against Rhinovirus : In a controlled trial involving 150 subjects, those treated with clemastine showed significant improvements in cold symptoms compared to placebo, particularly on days 2 through 5 post-infection .

- Multiple Sclerosis Patients : In a cohort study assessing the impact of clemastine on MS patients, results indicated that while some patients benefited from improved myelination, others experienced exacerbated symptoms and increased disability due to potential inflammatory responses triggered by the drug .

属性

IUPAC Name |

(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGQWSIVQFOFOQ-YKVZVUFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047785 | |

| Record name | Clemastine fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

154 °C at 0.02 mm Hg | |

| Record name | CLEMASTINE FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very slightly soluble in water and sparingly soluble in alcohol. | |

| Record name | CLEMASTINE FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Inhibitory effects of various histamine receptor-blocking agents including antiallergic agents on metabolic activations of neutrophils were examined by measuring leukotrienes (C4, D4 and E4) formation, arachidonic acid release and superoxide generation. The stimulation of neutrophils by calcium ionophore causes the production of leukotrienes concomitantly with the release of arachidonic acid from the cells and these were effectively diminished with a variety of antihistaminic agents. Almost all the histamine H1 receptor-blocking drugs studied here showed as inhibitors of the metabolic activations of neutrophils, although the degree was dependent on the drug concentrations. The order of potency of the inhibitory effects on the arachidonic acid release were: homochlorcyclizine, clemastine, and azelastine (IC50 < 20 microM) greater than oxatomide (IC50 < 60 microM) and diphenylpyraline greater than triprolidine, meclizine, diphenhydramine (IC50 > 100 microM). The superoxide generation from neutrophils activated by phorbol 12-myristate 13-acetate was also effectively inhibited by these agents, but generally lower concentrations were required to obtain the same degrees of effects. These results indicated that some of the histamine H1 receptor-blocking drugs, such as clemastine and homochlorcyclizine, may act as inhibitors of formation of leukotrienes at the locus of inflammation. | |

| Record name | CLEMASTINE FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to faintly yellow crystalline powder | |

CAS No. |

14976-57-9, 15686-51-8 | |

| Record name | Clemastine fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14976-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clemastine fumarate [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014976579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | clemastine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clemastine fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,R*)]-2-[2-[1-(p-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidinium hydrogen fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLEMASTINE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19259EGQ3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLEMASTINE FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

177-178 °C | |

| Record name | CLEMASTINE FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

A: Clemastine fumarate acts as a histamine H1 receptor antagonist [, , , , ]. It binds to these receptors, preventing histamine from binding and exerting its effects, such as itching, sneezing, and inflammation.

A: Yes, research suggests that this compound also interacts with muscarinic receptors []. Additionally, it has been shown to influence the Toll-like receptor 4 (TLR4)/PI3K/Akt signaling pathway, which plays a role in inflammatory responses and cell survival [, ].

A: Studies indicate that this compound can attenuate myocardial ischemia-reperfusion injury by activating the TLR4/PI3K/Akt pathway []. It is suggested that this interaction may contribute to its protective effects against cardiac injury.

ANone: The molecular formula of this compound is C21H26ClNO•C4H4O4 and its molecular weight is 467.97 g/mol.

A: Yes, several studies have used ultraviolet (UV) spectrophotometry for the identification and quantification of this compound [, , ].

A: this compound is available in various formulations, including tablets, syrups, injections, gels, and emulsions [, , , ].

A: Yes, research suggests that this compound content in solid preparations can decrease over time []. Strategies to improve stability, such as specific excipient ratios and formulation techniques, have been explored [, , ].

A: this compound can be administered orally or intramuscularly, depending on the formulation and desired therapeutic effect [, , , , ].

A: Studies suggest that this compound is metabolized in the liver, and one of its main metabolites is clemastine sulfoxide []. Research indicates that this compound might inhibit the activity of cytochrome P450 enzymes, particularly CYP2D6, in human liver microsomes [].

A: The half-life of this compound has been reported to be approximately 20 hours in healthy volunteers [].

A: Yes, this compound can cross the blood-brain barrier, which is attributed to its ability to induce drowsiness as a side effect [, ].

A: Research has explored the potential of this compound in various areas, including: * Allergic rhinitis: Studies demonstrate its efficacy in reducing sneezing, rhinorrhea, and nasal congestion in both seasonal and perennial allergic rhinitis [, , , , , , ]. * Common cold: Evidence suggests that it can reduce rhinorrhea and sneezing associated with the common cold [, ]. * Urticaria: this compound injections have shown efficacy in treating acute urticaria [, ]. * Pruritus: It has demonstrated antipruritic effects in cats and dogs [, ]. * Leishmaniasis: Research indicates potential antileishmanial activity by inhibiting the Leishmania inositol phosphorylceramide synthase []. * Multiple sclerosis (MS): Studies suggest possible remyelinating effects in MS, although further investigation is needed due to safety concerns [, , , ]. * Preterm white matter injury (PWMI): Animal models have shown that this compound can promote myelination in PWMI []. * Post-surgical adhesions: Studies in rats suggest a potential role in reducing intraabdominal adhesions after surgery [].

A: Researchers have used various in vitro models, including: * Cell lines: Rat cardiomyocyte cell line (H9C2) for studying myocardial ischemia-reperfusion injury [, ]. * Rat basophilic leukemia cells (RBL-2H3): Investigating mast cell degranulation []. * Human induced pluripotent stem cell-derived oligodendrocytes: Studying potential toxicity and mechanisms in the context of MS [].

A: Common side effects include drowsiness, dry mouth, headache, and dizziness [, , , ].

A: Yes, research has raised concerns about its potential to accelerate disability accumulation in progressive multiple sclerosis, potentially through enhancing pyroptosis, a form of inflammatory cell death []. Further research is needed to fully understand these risks and determine appropriate patient selection and monitoring strategies.

A: Yes, as it inhibits CYP2D6 activity, it can potentially interact with drugs metabolized by this enzyme, leading to altered drug levels and potential toxicity [].

A: Various methods are employed, including: * High-performance liquid chromatography (HPLC) [, , , , ]: Offering high sensitivity and accuracy for this compound quantification in various matrices. * HPLC coupled with mass spectrometry (HPLC-MS/MS) []: Provides even higher sensitivity and selectivity for analyzing this compound in biological samples like plasma. * UV Spectrophotometry [, , ]: A simpler and faster method for this compound determination in pharmaceutical preparations.

A: Yes, pharmaceutical manufacturers and researchers must adhere to strict quality control standards, including those outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) [].

ANone: While the provided research doesn't focus on its environmental impact, it's an essential aspect to consider for any pharmaceutical compound. Future research could explore its ecotoxicological effects and develop strategies for responsible waste management.

A: Yes, several other antihistamines, such as chlorpheniramine, ketotifen, and azelastine, have been compared to this compound in various studies [, , , , , ]. The choice of agent depends on factors such as the specific condition, individual patient response, and tolerability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。